molecular formula C15H15N5 B12585915 (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile CAS No. 649759-85-3

(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile

Cat. No.: B12585915
CAS No.: 649759-85-3
M. Wt: 265.31 g/mol
InChI Key: OTBSCRXBDALGGL-UHFFFAOYSA-N
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Description

(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a complex organic compound that features both azide and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves multi-step organic reactions. One common approach is to start with 3-phenylprop-2-en-1-ol, which undergoes a series of reactions including azidation and nitrile formation. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc bromide (ZnBr2) and Oxone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of scaling up organic reactions, such as optimizing reaction conditions and using continuous flow reactors, would apply.

Chemical Reactions Analysis

Types of Reactions

(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

(3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Azidopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. These functional groups allow the compound to interact with a variety of molecular targets and pathways, making it versatile in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the presence of both azide and nitrile groups, which confer unique reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

CAS No.

649759-85-3

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

2-(3-azidopropyl)-2-(3-phenylprop-2-enyl)propanedinitrile

InChI

InChI=1S/C15H15N5/c16-12-15(13-17,10-5-11-19-20-18)9-4-8-14-6-2-1-3-7-14/h1-4,6-8H,5,9-11H2

InChI Key

OTBSCRXBDALGGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CCCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

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